molecular formula C20H26N6O2 B2680375 N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203106-07-3

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2680375
CAS No.: 1203106-07-3
M. Wt: 382.468
InChI Key: RUTRMOSJNUWJGU-UHFFFAOYSA-N
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Description

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine core.

    Attachment of the Morpholinopyrimidine Moiety: The morpholinopyrimidine group is attached through a condensation reaction between the piperazine derivative and a morpholinopyrimidine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholinopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

N-benzyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c27-20(21-15-17-4-2-1-3-5-17)26-8-6-24(7-9-26)18-14-19(23-16-22-18)25-10-12-28-13-11-25/h1-5,14,16H,6-13,15H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRMOSJNUWJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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